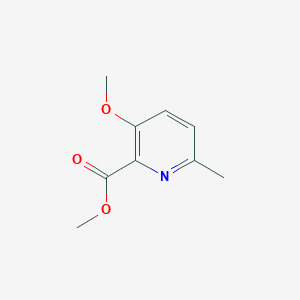![molecular formula C15H15N3O2 B1321764 N-[4-(Acetylamino)phenyl]-4-aminobenzamide CAS No. 74441-07-9](/img/structure/B1321764.png)
N-[4-(Acetylamino)phenyl]-4-aminobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(Acetylamino)phenyl]-4-aminobenzamide is a compound that falls within the category of benzamides, which are known for their diverse biological activities. The compound's structure suggests potential pharmacological properties, as indicated by research on similar benzamide derivatives. For instance, some 4-aminobenzamides have been evaluated for anticonvulsant effects and showed promising results . Moreover, benzamide derivatives have been synthesized and assessed for their memory-enhancing capabilities and acetylcholinesterase-inhibiting activity . These findings highlight the significance of benzamide compounds in medicinal chemistry.
Synthesis Analysis
The synthesis of benzamide derivatives often involves multiple steps, including acetylation, reduction, and hydrolysis. For example, the enantioselective synthesis of related compounds has been achieved starting from enantiopure enaminones, followed by N-acetylation, single electron-transfer reduction, and thermolysis to yield cyclopentene derivatives . Such synthetic routes are crucial for producing compounds with the desired stereochemistry and functional groups necessary for biological activity.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized by the presence of an acetylamino group attached to a benzene ring, which is a common feature in many biologically active compounds. The structure-property relationship of these compounds can be studied using various spectroscopic methods and X-ray diffraction, as demonstrated by the synthesis and characterization of a chloro-N-phenylbenzamide derivative . The molecular structure is often stabilized by intramolecular interactions such as hydrogen bonding and pi-pi conjugation.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, which are essential for their biological activity. For instance, the introduction of N-phenyl substitutions in aminostilbenes, a related class of compounds, has been shown to enhance fluorescence and affect photochemical behavior . These reactions and modifications can significantly alter the physical and chemical properties of the compounds, influencing their pharmacological potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's bioavailability and efficacy as a drug. For example, the designed inhibitor for the influenza virus neuraminidase, a benzamide derivative, exhibits specific physical properties due to its molecular conformation and intermolecular hydrogen bonding . Understanding these properties is essential for the development of new therapeutic agents.
Applications De Recherche Scientifique
1. Anticonvulsant Properties
- N-[4-(Acetylamino)phenyl]-4-aminobenzamide and its analogues have demonstrated anticonvulsant activities. Notably, Ameltolide®, an analogue of this compound, showed potent anticonvulsant effects, particularly after its inactivation by metabolic N-acetylation (Afolabi & Okolie, 2013). Further studies on related compounds also reported significant anticonvulsant activity, highlighting the potential of these compounds in the treatment of epilepsy and seizures (Clark et al., 1984).
2. Inhibition of Histone Deacetylase
- N-acetyldinaline, a variant of N-[4-(Acetylamino)phenyl]-4-aminobenzamide, has been identified as a histone deacetylase (HDAC) inhibitor. It induces histone hyperacetylation in HCT-8 colon carcinoma cells, suggesting its potential role in cancer treatment and the modulation of gene expression (Kraker et al., 2003).
3. Application in Biodegradation Studies
- Studies on the biodegradation of acifluorfen, a herbicide, showed the reduction of this compound to aminoacifluorfen, which further transforms into compounds including 4-(acetylamino)benzoic acid. This indicates the role of N-[4-(Acetylamino)phenyl]-4-aminobenzamide in environmental science, particularly in understanding the degradation pathways of synthetic compounds (Gennari et al., 1994).
4. Synthesis and Characterization Studies
- Research into the synthesis and characterization of novel aromatic polyimides included the use of derivatives of N-[4-(Acetylamino)phenyl]-4-aminobenzamide. These studies are crucial in the development of new materials with potential applications in various industries (Butt et al., 2005).
5. Antibacterial Evaluation
- New series of derivatives containing the N-[4-(Acetylamino)phenyl]-4-aminobenzamide structure were synthesized and evaluated for antibacterial properties. These studies contribute to the development of new antimicrobial agents and broaden our understanding of the structure-activity relationship in drug discovery (Ravichandiran et al., 2015).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-4-aminobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10(19)17-13-6-8-14(9-7-13)18-15(20)11-2-4-12(16)5-3-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVHXOPGYRZSFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268580 |
Source


|
| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |
CAS RN |
74441-07-9 |
Source


|
| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74441-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Acetylamino)phenyl]-4-aminobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)





![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)





